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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B10768282

For Researchers, Scientists, and Drug Development Professionals

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor
targeting Focal Adhesion Kinase (FAK).[1] This technical guide provides an in-depth overview
of its target selectivity, detailing its inhibitory activity against its primary targets and a broader
range of kinases. The information presented herein is intended to support researchers and
drug development professionals in their investigation and application of this compound.

Data Presentation: Quantitative Inhibitory Activity

The target selectivity of PF-562271 has been characterized through various in vitro assays,
revealing high potency for FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2]
[3] The compound demonstrates significant selectivity for FAK over Pyk2 and is markedly less
active against a wide panel of other protein kinases, with the exception of some cyclin-
dependent kinases (CDKSs).[2][3]
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Target Kinase IC50 (nM) Assay Type Notes

) Primary target,
Cell-free recombinant ) ]
FAK 15 demonstrating high
enzyme assay
potency.[2][3]

) Approximately 10-fold
Cell-free recombinant
Pyk2 13- 14 less potent than for

enzyme assay FAK.[21[3]

Potent inhibition of
FAK

FAK (phosphorylated) 5 Cell-based assay autophosphorylation
in a cellular context.[2]

[3]

Recombinant enzyme  Off-target activity

CDK1/B 30-120
assay observed.[2]
Recombinant enzyme  Off-target activity
CDK2/E 30- 120
assay observed.[2]
Recombinant enzyme  Off-target activity
CDK3/E 30-120
assay observed.[2]
Recombinant enzyme  Off-target activity
CDK5/p35 30-120

assay observed.[2]

Table 1: In vitro inhibitory activity of PF-562271 against primary targets and selected off-targets.

PF-562271 exhibits over 100-fold selectivity against a majority of other tested protein kinases.
[3] This high degree of selectivity is crucial for minimizing off-target effects and for the precise
dissection of FAK- and Pyk2-mediated signaling pathways in research settings.

Experimental Protocols

The determination of the inhibitory activity of PF-562271 relies on robust and validated
experimental methodologies. Below are detailed protocols for key experiments cited in the
characterization of this inhibitor.
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In Vitro FAK Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory
concentration (IC50) of a test compound against a purified recombinant kinase.

Materials:

 Purified, activated FAK kinase domain (e.g., amino acids 410-689)

e Kinase buffer (50 mM HEPES pH 7.5, 125 mM NacCl, 48 mM MgClz)
e Substrate: Poly(Glu, Tyr) 4:1 random peptide polymer

e ATP (Adenosine triphosphate)

e PF-562271 hydrochloride (or other test compound)

o Anti-phospho-tyrosine (pTyr) antibody (e.g., PY20)

o Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse 1gG)
* HRP substrate

e Stop solution (e.g., 2 M H2S0a4)

e Microplate reader

Procedure:

e Compound Dilution: Prepare a serial dilution of PF-562271 at various concentrations (e.g.,
1/2-log dilutions starting from 1 uM). Each concentration should be tested in triplicate.

o Kinase Reaction Setup: In a suitable microplate, combine the purified activated FAK kinase
domain with the Poly(Glu, Tyr) substrate in the kinase buffer.

« Inhibitor Addition: Add the serially diluted PF-562271 or vehicle control (e.g., DMSO) to the
respective wells.
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e Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 50
HM.

 Incubation: Incubate the reaction mixture for 15 minutes at a controlled temperature (e.g.,
30°C).

» Detection of Phosphorylation:
o Stop the reaction.
o Detect the phosphorylation of the Poly(Glu, Tyr) substrate using an ELISA-based method.
o Coat the wells with the reaction mixture.
o Add the anti-phospho-tyrosine primary antibody.
o Incubate and wash.
o Add the HRP-conjugated secondary antibody.
o Incubate and wash.
o Add the HRP substrate and allow the color to develop.
o Stop the reaction with the stop solution.
o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

e |C50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
curve using a suitable model (e.qg., Hill-Slope Model).[3]

Kinase Selectivity Profiling

Broad kinase selectivity is often assessed using commercially available screening services,
such as the KinaseProfiler™ service. These services typically employ radiometric or
luminescence-based assays to measure the activity of a large panel of kinases in the presence
of the test compound.
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General Workflow:

e Compound Submission: The test compound (PF-562271) is submitted to the screening
service at a specified concentration (e.g., 1 uM).

e Assay Performance: The service provider performs in vitro kinase assays for a large panel of
purified kinases. These assays typically measure the incorporation of radiolabeled
phosphate from [y-33P]ATP into a specific substrate or utilize luminescence-based detection
of ATP consumption.

o Data Analysis: The activity of each kinase in the presence of the compound is compared to a
vehicle control (e.g., DMSO) to calculate the percentage of inhibition.

e Reporting: A comprehensive report is generated, detailing the percentage of inhibition for
each kinase in the panel, allowing for the assessment of the compound's selectivity profile.

Mandatory Visualization

The following diagrams illustrate the primary signaling pathway affected by PF-562271 and a
generalized workflow for determining kinase inhibitor selectivity.
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Caption: FAK Signaling Pathway Inhibition by PF-562271.
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Caption: Experimental Workflow for Kinase Inhibitor Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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